3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

Description

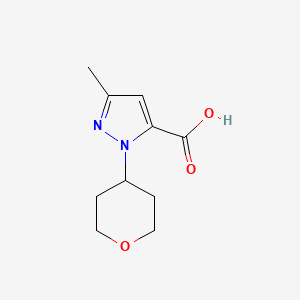

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a pyrazole derivative featuring a methyl group at position 3, an oxan-4-yl (tetrahydropyran-4-yl) substituent at position 1, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . This compound is cataloged as a building block in pharmaceutical and agrochemical research, though specific safety and activity data remain underreported .

Properties

IUPAC Name |

5-methyl-2-(oxan-4-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-6-9(10(13)14)12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIASWIZJSTFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369357-49-2 | |

| Record name | 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Methyl and Oxan-4-yl Groups: The methyl group can be introduced via alkylation reactions, while the oxan-4-yl group can be added through nucleophilic substitution reactions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Solubility : The oxan-4-yl group in the target compound improves polar solvent compatibility compared to bulky aromatic substituents (e.g., 6a' in ), but less than methoxybenzyl () or trifluoroethyl () groups.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic acid, whereas electron-donating groups (e.g., 4-methoxybenzyl in ) may reduce reactivity.

Structural and Spectroscopic Comparisons

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹ across analogs .

- NMR : The oxan-4-yl group’s protons (δ ~3.5–4.0 ppm) differ from aromatic protons in phenyl-substituted analogs (δ ~7.0 ppm) .

- X-ray Crystallography : Aryl groups (e.g., in ) adopt planar conformations, while oxan-4-yl likely adopts a chair conformation, affecting molecular packing .

Biological Activity

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1369357-49-2) is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 1369357-49-2

Biological Activities

Research indicates that compounds within the pyrazole family, including this compound, exhibit a wide range of biological activities. These include:

-

Antimicrobial Activity :

- Pyrazoles have been reported to possess significant antimicrobial properties against various bacterial strains. For instance, studies show that derivatives of pyrazole can inhibit the growth of Escherichia coli and Staphylococcus aureus .

- A recent study demonstrated that certain pyrazole derivatives displayed promising activity against Bacillus subtilis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 12.5 mg/mL to 50 mg/mL .

- Antiparasitic Activity :

- Anti-inflammatory Properties :

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions involving hydrazines and appropriate carbonyl compounds to form the pyrazole ring structure.

Study on Antimicrobial Activity

In a study conducted by Ocheni and Ukoha (2023), various pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that the compounds exhibited significant activity against several bacterial strains, with some showing higher efficacy than traditional antibiotics .

Antimalarial Efficacy

A study focusing on the antimalarial activity of pyrazole derivatives highlighted their effectiveness against chloroquine-resistant strains of Plasmodium falciparum. The compounds were tested in vivo, revealing a dose-dependent increase in packed cell volume (PCV) in infected mice, suggesting potential therapeutic applications in malaria treatment .

Summary of Biological Activities

Q & A

Q. What are the key physicochemical properties of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, and how do they influence experimental design?

The compound (C10H14N2O3, MW 210.23) features a pyrazole core substituted with a methyl group at position 3 and a tetrahydropyran (oxan-4-yl) group at position 1. Its carboxylic acid moiety confers polarity, requiring careful solvent selection (e.g., DMF or DCM for solubility) in synthetic workflows. The tetrahydropyran ring introduces stereoelectronic effects that may influence reactivity or crystallinity. Stability studies should prioritize pH-dependent degradation, as carboxylic acids are prone to decarboxylation under acidic/basic conditions .

Q. What synthetic routes are reported for this compound?

A common approach involves cyclocondensation of β-ketoesters with hydrazine derivatives, followed by functionalization of the pyrazole ring. For example, ethyl acetoacetate can react with oxan-4-yl-substituted hydrazines under reflux in ethanol, with subsequent hydrolysis of the ester group using NaOH/H2O to yield the carboxylic acid. Catalytic methods (e.g., Pd(PPh3)4 for cross-coupling) may introduce substituents at position 4 or 5 .

Q. How is the compound characterized spectroscopically?

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm<sup>−1</sup>) and C=O stretch (~1700 cm<sup>−1</sup>).

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and tetrahydropyran signals (δ 3.5–4.5 ppm for oxymethylene).

- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 211.23. Discrepancies in fragmentation patterns may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity during substitution is influenced by electronic (e.g., directing groups) and steric factors. For example, the electron-withdrawing carboxylic acid group at position 5 directs electrophilic attacks to position 4. Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., esterification of the carboxylic acid) may mitigate undesired side reactions .

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediates.

- Catalyst Optimization : Pd-based catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency in arylations.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, EtOAc/hexane) enhances purity. Evidence from analogous compounds shows yields improve from ~40% to >75% with microwave-assisted synthesis .

Q. How does the tetrahydropyran moiety affect biological activity?

The oxan-4-yl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Structure-activity relationship (SAR) studies on similar pyrazole derivatives demonstrate that bulkier substituents at position 1 reduce off-target binding in enzyme inhibition assays (e.g., COX-2). Molecular docking simulations can validate interactions with target proteins .

Q. How to resolve contradictions in spectral data or biological assay results?

- Batch Variability : Characterize impurities via LC-MS; residual solvents (e.g., DMF) may inhibit biological activity.

- Tautomerism : Pyrazole tautomers (1H vs. 2H forms) alter NMR signals. Use deuterated DMSO to stabilize the dominant tautomer.

- Assay Conditions : Adjust pH or co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives in cytotoxicity screens .

Q. What computational methods support the design of derivatives with improved properties?

- Molecular Dynamics (MD) : Simulate solubility or stability in aqueous environments.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles, guiding prioritization of synthetic targets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.